2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidinedione core, which is a heterocyclic aromatic organic compound, and is substituted with an ethenyl group, a hydroxyethoxy methyl group, and a phenylthio group. These substitutions confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with β-diketones under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated pyrimidinedione reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Hydroxyethoxy Methyl Group: This step often involves the reaction of the pyrimidinedione with an appropriate epoxide under basic conditions to form the hydroxyethoxy methyl group.
Addition of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction, where a thiophenol reacts with a halogenated pyrimidinedione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyrimidinedione derivatives.
Substitution: Various functionalized pyrimidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The phenylthio group, in particular, is known to interact with various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. The presence of the pyrimidinedione core is crucial for its interaction with biological macromolecules.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization reactions. It is also explored for use in agrochemicals and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the phenylthio group may interact with the active site of enzymes, inhibiting their function. The hydroxyethoxy methyl group can enhance solubility and facilitate cellular uptake, while the ethenyl group may participate in covalent bonding with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.
2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylamino)-: Contains a phenylamino group instead of a phenylthio group.
2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenyl)-: Lacks the thio group, having a phenyl group directly attached.
Uniqueness
The presence of the phenylthio group in 2,4(1H,3H)-Pyrimidinedione, 5-ethenyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- imparts unique chemical and biological properties. This group can engage in specific interactions with biological targets, potentially leading to distinct pharmacological activities. Additionally, the combination of the ethenyl, hydroxyethoxy methyl, and phenylthio groups provides a versatile scaffold for further chemical modifications, enhancing its utility in various applications.
Properties
CAS No. |
125056-98-6 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-ethenyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O4S/c1-2-12-13(19)16-15(20)17(10-21-9-8-18)14(12)22-11-6-4-3-5-7-11/h2-7,18H,1,8-10H2,(H,16,19,20) |
InChI Key |
HDVPQUCVNJUFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
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